molecular formula C9H8N2O B1290474 2-Aminoquinolin-6-ol CAS No. 90417-15-5

2-Aminoquinolin-6-ol

Cat. No. B1290474
CAS RN: 90417-15-5
M. Wt: 160.17 g/mol
InChI Key: SJKBCVLWQMQCOZ-UHFFFAOYSA-N
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Description

2-Aminoquinolin-6-ol, also known as 6-Hydroxy-2-quinolylamine, is a polar compound with a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol. It has a complex molecular structure that contains a quinoline ring system fused to an amino group and a hydroxyl group at positions 2 and 6, respectively .


Synthesis Analysis

The synthesis of 2-Aminoquinolin-6-ol and its analogues has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ), which is structurally similar to 2-Aminoquinolin-6-ol . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .

Scientific Research Applications

Industrial and Synthetic Organic Chemistry

Quinoline, which includes “2-Amino-6-hydroxy-quinoline”, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .

Drug Discovery

“2-Amino-6-hydroxy-quinoline” plays a major role in the field of medicinal chemistry . It is used as a building block in the synthesis of biologically and pharmaceutically active compounds .

Biological and Pharmaceutical Activities

Various selected quinolines and derivatives, including “2-Amino-6-hydroxy-quinoline”, have potential biological and pharmaceutical activities . These activities are being explored in ongoing research .

Synthesis Protocols

A wide range of synthesis protocols have been reported for the construction of this scaffold . These include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .

Environmental Impact

Research is also being conducted to tackle the drawbacks of the syntheses and side effects on the environment . This is an important aspect of the application of “2-Amino-6-hydroxy-quinoline” in scientific research .

Antimicrobial Properties

Quinazolinones, a class of compounds that includes “2-Amino-6-hydroxy-quinoline”, have shown promising antimicrobial properties . This makes them a potential candidate for the development of novel antibiotics .

Anti-Inflammatory and Antitubercular Activities

Quinazoline derived compounds, including “2-Amino-6-hydroxy-quinoline”, have shown anti-inflammatory and antitubercular activities . This makes them a potential candidate for the treatment of related diseases .

Anticancer Properties

Quinazoline derived compounds, including “2-Amino-6-hydroxy-quinoline”, have shown anticancer properties . This makes them a potential candidate for the treatment of cancer .

properties

IUPAC Name

2-aminoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKBCVLWQMQCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631038
Record name 2-Aminoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-hydroxy-quinoline

CAS RN

90417-15-5
Record name 2-Aminoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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